Thalidomide-Piperazine-Polyethylene Glycol 2-Amine is a synthetic compound derived from thalidomide, a drug historically known for its sedative properties and later used in the treatment of various cancers, particularly multiple myeloma. The compound integrates a piperazine linker and a polyethylene glycol spacer, making it part of the Proteolysis Targeting Chimera technology, which is designed to selectively degrade target proteins in cells. This compound is classified as an E3 ligase ligand-linker conjugate, emphasizing its role in targeted protein degradation mechanisms.
The synthesis of Thalidomide-Piperazine-Polyethylene Glycol 2-Amine involves several key steps:
The molecular formula of Thalidomide-Piperazine-Polyethylene Glycol 2-Amine is with a molecular weight of approximately 701.6 g/mol. The structure features:
The InChI key for this compound is VTSRBWIJOVXEKY-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
Thalidomide-Piperazine-Polyethylene Glycol 2-Amine primarily undergoes substitution reactions due to the presence of reactive functional groups. Key aspects include:
The mechanism of action for Thalidomide-Piperazine-Polyethylene Glycol 2-Amine involves recruiting an E3 ubiquitin ligase to target proteins, leading to their ubiquitination. This process marks the proteins for degradation by the proteasome, effectively reducing their levels within the cell. This targeted approach allows for precise modulation of protein expression, which can be beneficial in therapeutic contexts where specific proteins contribute to disease progression.
The physical properties of Thalidomide-Piperazine-Polyethylene Glycol 2-Amine include:
Chemical properties include:
Thalidomide-Piperazine-Polyethylene Glycol 2-Amine has significant applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5